molecular formula C27H21N3O6 B2669001 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 892430-57-8

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2669001
CAS RN: 892430-57-8
M. Wt: 483.48
InChI Key: WOUMJMDNMFQCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H21N3O6 and its molecular weight is 483.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, including derivatives of benzofuranyl and pyrimidines, have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activities

Certain derivatives, closely related structurally, have been synthesized and tested against various cancer cell lines, revealing some compounds with appreciable cancer cell growth inhibition. This suggests a potential line of research into anticancer applications, focusing on the synthesis of novel compounds and evaluating their efficacy against specific types of cancer cells (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial and Antioxidant Activities

Research into the synthesis and biological evaluation of benzodifuranyl chromeno[2,3-d]pyrimidinones and related compounds has shown that these compounds can exhibit antimicrobial and antioxidant activities. This highlights the potential of such compounds in the development of new antimicrobial agents and antioxidants (Ravindernath, Reddy, & Sunil, 2013).

Imaging Agent Development

Compounds with structures similar to the query compound have been synthesized and evaluated as selective ligands for peripheral benzodiazepine receptors (PBRs), indicating their potential use as imaging agents in positron emission tomography (PET) for studying neurodegenerative disorders (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one with p-toluidine followed by acetylation of the resulting amine.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one", "p-toluidine", "Acetic anhydride", "Pyridine", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-one (1.0 g, 2.5 mmol) and p-toluidine (0.5 g, 4.2 mmol) in dichloromethane (20 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic anhydride (10 mL) and pyridine (1 mL) and stir the mixture at room temperature for 6 hours.", "Step 4: Quench the reaction by adding water (20 mL) and stir for 30 minutes.", "Step 5: Extract the product with dichloromethane (3 x 20 mL) and wash the organic layer with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of dichloromethane and ethyl acetate as eluent to obtain the final product as a white solid." ] }

CAS RN

892430-57-8

Molecular Formula

C27H21N3O6

Molecular Weight

483.48

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H21N3O6/c1-16-6-9-18(10-7-16)28-23(31)14-29-24-19-4-2-3-5-20(19)36-25(24)26(32)30(27(29)33)13-17-8-11-21-22(12-17)35-15-34-21/h2-12H,13-15H2,1H3,(H,28,31)

InChI Key

WOUMJMDNMFQCAL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.